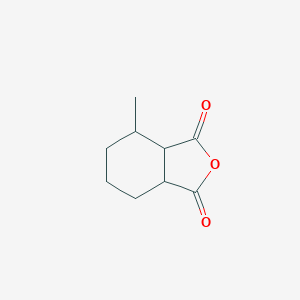

3-Methylhexahydrophthalic anhydride

Beschreibung

Eigenschaften

CAS-Nummer |

57110-29-9 |

|---|---|

Molekularformel |

C9H12O3 |

Molekulargewicht |

168.19 g/mol |

IUPAC-Name |

(3aR,7aS)-4-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C9H12O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5-7H,2-4H2,1H3/t5?,6-,7+/m0/s1 |

InChI-Schlüssel |

QXBYUPMEYVDXIQ-BOJSHJERSA-N |

Kanonische SMILES |

CC1CCCC2C1C(=O)OC2=O |

Andere CAS-Nummern |

57110-29-9 |

Piktogramme |

Corrosive; Irritant; Health Hazard |

Synonyme |

3-Methyl-1,2-Cyclohexanedicarboxylic Anhydride; Hexahydro-4-methyl-1,3-isobenzofurandione; 3-Methyl-1,2-cyclohexanedicarboxylic Anhydride; 3-Methylhexahydrophthalic Acid Anhydride; Hexahydro-3-methylphthalic Anhydride; Pentadiene-maleic Anhydride Add |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methylhexahydrophthalic Anhydride

Introduction: Unveiling the Versatility of 3-Methylhexahydrophthalic Anhydride

This compound (MHHPA) is a cyclic dicarboxylic anhydride that holds a significant position in the landscape of industrial chemistry.[1][2] With the chemical formula C₉H₁₂O₃, this compound is structurally characterized by a six-membered ring adjoined to an anhydride functional group, with a methyl substituent on the cyclohexane ring.[1] Its primary utility lies in its function as a high-performance curing agent, or hardener, for epoxy resins.[1][2] The resulting cured epoxy systems exhibit exceptional mechanical strength, robust adhesion, and notable resistance to chemical and environmental degradation.[1] These desirable properties make MHHPA an indispensable component in the formulation of advanced coatings, adhesives, and composite materials.[1] Furthermore, its cycloaliphatic structure, devoid of aromatic rings, imparts excellent resistance to UV radiation and weathering, rendering it particularly suitable for outdoor and high-voltage electrical applications, as well as in the production of high-performance LEDs and automotive clear coats.[2]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for researchers, scientists, and professionals in drug development and material science. The following sections will delve into the synthetic pathways, detailed experimental protocols, and the analytical techniques employed for its structural elucidation and purity assessment.

Synthesis of this compound: A Two-Step Approach

The industrial synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of its precursor, methyltetrahydrophthalic anhydride, via a Diels-Alder reaction. This is subsequently followed by a catalytic hydrogenation to yield the final saturated anhydride.

Step 1: Diels-Alder Reaction for Methyltetrahydrophthalic Anhydride

The Diels-Alder reaction is a powerful tool in organic synthesis, allowing for the formation of a six-membered ring through the concerted cycloaddition of a conjugated diene and a dienophile.[3] In the synthesis of the MHHPA precursor, a suitable C5 diene, such as isoprene or trans-1,3-pentadiene, reacts with maleic anhydride.[4] The use of isoprene yields 4-methyltetrahydrophthalic anhydride, while trans-1,3-pentadiene produces 3-methyltetrahydrophthalic anhydride.[4]

Experimental Protocol: Synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride

This protocol is a synthesized representation of established procedures for the Diels-Alder reaction between maleic anhydride and isoprene.[5]

Materials:

-

Maleic Anhydride (98 g, 1.0 mol)

-

Isoprene (75 g, 1.1 mol)

-

Radical polymerization inhibitor (e.g., p-tert-butylcatechol, 200 ppm)

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser.

-

Heating mantle

-

Vacuum source

Procedure:

-

Charge the three-necked flask with maleic anhydride and the radical polymerization inhibitor.

-

Heat the flask gently with a heating mantle to melt the maleic anhydride (melting point: 52-54 °C).

-

Once molten, begin stirring and purge the system with nitrogen gas.

-

Slowly add the isoprene dropwise from the dropping funnel into the molten maleic anhydride over a period of approximately 4 hours, maintaining the reaction temperature between 40-60 °C.[4] The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

After the addition is complete, continue to heat the reaction mixture at around 120 °C for an additional 60 minutes to ensure the reaction goes to completion.[5]

-

Remove any excess isoprene by vacuum distillation.

-

The resulting product is molten 4-methyl-1,2,3,6-tetrahydrophthalic anhydride, which will solidify upon cooling.

Step 2: Catalytic Hydrogenation

The second step involves the saturation of the double bond within the cyclohexene ring of the methyltetrahydrophthalic anhydride precursor. This is achieved through catalytic hydrogenation, typically using a nickel-based catalyst.

Experimental Protocol: Hydrogenation of 4-Methyl-Δ⁴-tetrahydrophthalic Anhydride

This protocol describes a general procedure for the hydrogenation of the Diels-Alder adduct.[6]

Materials:

-

4-Methyl-Δ⁴-tetrahydrophthalic anhydride (from Step 1)

-

Raney Nickel catalyst

-

Hydrogen gas

Equipment:

-

High-pressure hydrogenation reactor (autoclave)

-

Filtration apparatus

Procedure:

-

Charge the autoclave with the 4-methyl-Δ⁴-tetrahydrophthalic anhydride and the Raney Nickel catalyst.

-

Seal the reactor and purge it several times with hydrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reactor to approximately 150 °C while stirring vigorously.[6]

-

Maintain the reaction at this temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst. The resulting liquid is this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic techniques is typically employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 1: Typical FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2930 - 2860 | C-H stretching | Aliphatic CH₂ and CH₃ |

| 1865 - 1760 | C=O stretching (asymmetric and symmetric) | Anhydride |

| 1240 - 1200 | C-O-C stretching | Anhydride |

| 950 - 910 | C-C-O stretching | Anhydride |

Note: The two distinct C=O stretching bands are a hallmark of the anhydride functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign them to specific protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the signals provide information about the electronic environment of each carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 1.0 - 1.2 | -CH₃ | ~175 | C=O (anhydride) |

| 1.3 - 2.5 | Cyclohexane ring protons (-CH₂- and -CH-) | 40 - 50 | Cyclohexane ring carbons |

| ~20 | -CH₃ |

Note: The exact chemical shifts can vary depending on the solvent used and the specific isomer. A research paper provides ¹H-NMR and ¹³C-NMR spectra for MHHPA, which can be used for comparison.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺·), which can then fragment into smaller charged species.

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 168, corresponding to its molecular weight.[8] Common fragmentation pathways for cyclic anhydrides may involve the loss of CO and CO₂. The fragmentation pattern can be complex, but analysis of the major fragment ions can help to confirm the structure of the molecule.

Safety and Handling

This compound requires careful handling due to its potential health effects. It is classified as a substance that may cause an allergic skin reaction, serious eye damage, and allergy or asthma symptoms or breathing difficulties if inhaled.[8]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory protective device.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a dry and cool place.

-

Keep away from moisture, as it can hydrolyze to the corresponding dicarboxylic acid.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The two-step synthesis, involving a Diels-Alder reaction followed by catalytic hydrogenation, is a robust and efficient method for its production. The comprehensive characterization using FTIR, NMR, and mass spectrometry is crucial for ensuring the quality and purity of the final product. As a key component in high-performance polymers, a thorough understanding of the chemistry of MHHPA is vital for researchers and professionals working in materials science and related fields.

References

- Process for producing methyltetrahydrophthalic anhydride.

-

Synthesis of 4-methyl-Δ4 tetrahydrophthalic anhydride. PrepChem.com. [Link]

-

cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses Procedure. [Link]

- Process for preparing substituted phthalic anhydrides.

- Process for preparing substituted phthalic anhydrides.

-

Synthesis of 4-methylphthalic anhydride. PrepChem.com. [Link]

-

Methylhexahydrophthalic anhydride | C9H12O3 | CID 3016472. PubChem. [Link]

-

Kinetics of a Diels-Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. ResearchGate. [Link]

-

This compound | C9H12O3 | CID 118984417. PubChem. [Link]

-

GC-FTIR Potential for Structure Elucidation. SciSpace. [Link]

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC - NIH. [Link]

-

FTIR spectra of the ERL-4221/MHHPA reaction mixture before (a) and.... ResearchGate. [Link]

-

(a) ¹³C-NMR and (b) ¹H-NMR spectra of MTHPA and MHHPA. ResearchGate. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube. [Link]

-

The Diels-Alder Cycloaddition Reaction. University of Missouri-St. Louis. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

FTIR spectra of (a) MTHPA and products over (b) R-Ni@Al and (c) NiRu/Al.... ResearchGate. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

How to analysis FTIR data?. ResearchGate. [Link]

Sources

- 1. Buy this compound | 57110-29-9 [smolecule.com]

- 2. Methylhexahydrophthalic anhydride | 25550-51-0 [chemicalbook.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. WO1989000564A1 - Process for producing methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 5. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Methylhexahydrophthalic anhydride | C9H12O3 | CID 3016472 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Methylhexahydrophthalic Anhydride

Introduction

3-Methylhexahydrophthalic anhydride (3-MHHPA) is a cycloaliphatic dicarboxylic anhydride, a class of compounds essential as curing agents or hardeners for epoxy resins.[1] Unlike their aromatic counterparts, these anhydrides impart superior weather resistance, excellent thermal stability, and high-performance electrical insulation properties to the final polymer.[1] The specific isomer, this compound, with its methyl group at the 3-position of the cyclohexane ring, presents a unique stereochemical profile that influences its reactivity and the properties of the cured resin.

Accurate and unambiguous structural confirmation and purity assessment are paramount for ensuring lot-to-lot consistency and predictable performance in high-stakes applications like electronic encapsulation and automotive coatings. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 3-MHHPA. We will delve into the expected spectral data, the rationale behind spectral interpretation, and the robust protocols required to generate high-fidelity data for this critical compound.

The molecular structure of this compound, with the IUPAC name 4-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione, forms the basis for all subsequent spectroscopic interpretation.[1]

Molecular Structure and Spectroscopic Workflow

The first step in any spectroscopic analysis is a clear understanding of the molecule's structure. The key features of 3-MHHPA (C₉H₁₂O₃, Molecular Weight: 168.19 g/mol ) are the saturated cyclohexane ring, a methyl substituent, and a fused cyclic anhydride ring.[1] Each of these components will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of this compound.

A systematic approach is crucial for comprehensive characterization. The following workflow outlines the logical progression of analysis, starting from structural confirmation by NMR and functional group identification by IR, and concluding with molecular weight verification and fragmentation analysis by MS.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For 3-MHHPA, both ¹H and ¹³C NMR are essential to confirm the position of the methyl group and the relative stereochemistry of the ring protons.

¹H NMR Spectroscopy: Analysis and Expected Data

Proton NMR provides a map of all hydrogen atoms in the molecule. Due to the saturated, non-planar nature of the cyclohexane ring, the proton signals are expected to be in the aliphatic region (typically 0.8-3.5 ppm) and will exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent, non-equivalent protons.

Expertise & Experience: The complexity of the multiplets is a direct consequence of the rigid chair-like conformation of the hexahydro ring system. Protons in axial and equatorial positions have different chemical environments and dihedral angles to their neighbors, leading to distinct coupling constants. The protons on the carbons bearing the anhydride group (adjacent to the carbonyls) are expected to be the most downfield (deshielded) due to the electron-withdrawing effect of the oxygen atoms.

| Expected Proton Signal | Approx. Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment Rationale |

| -CH₃ (methyl) | 0.9 - 1.2 | Doublet (d) | Coupled to the single proton on C3. |

| -CH₂- (ring) | 1.2 - 2.2 | Complex Multiplets (m) | Multiple overlapping signals from the four methylene groups on the cyclohexane ring. |

| -CH- (ring, C3) | 2.2 - 2.8 | Multiplet (m) | Methine proton adjacent to the methyl group. |

| -CH-CO (ring, C1 & C2) | 2.8 - 3.5 | Multiplets (m) | Protons alpha to the carbonyl groups, significantly deshielded. |

Note: These are predicted values based on typical chemical shift ranges.[2] Actual values may vary based on solvent and stereochemistry.

¹³C NMR Spectroscopy: Analysis and Expected Data

Carbon NMR reveals the number of non-equivalent carbon environments and provides information about the type of carbon (CH₃, CH₂, CH, C). For 3-MHHPA, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

Expertise & Experience: The most downfield signals will be the two carbonyl carbons of the anhydride group, which are highly deshielded by the double-bonded oxygens. The aliphatic carbons of the ring and the methyl group will appear in the upfield region. The specific chemical shifts of the ring carbons can help confirm the methyl group's position.

| Expected Carbon Signal | Approx. Chemical Shift (δ, ppm) | Assignment Rationale |

| -C H₃ (methyl) | 15 - 25 | Typical upfield region for a primary alkyl carbon.[3] |

| -C H₂- (ring) | 20 - 40 | Saturated secondary carbons of the cyclohexane ring.[3] |

| -C H- (ring, C3) | 30 - 45 | Methine carbon bearing the methyl group. |

| -C H-CO (ring, C1 & C2) | 40 - 55 | Carbons alpha to the carbonyls, slightly deshielded. |

| >C =O (anhydride) | 165 - 185 | Highly deshielded carbonyl carbons.[3][4] |

Note: These are predicted values based on typical chemical shift ranges.[3][4] Actual values may vary based on the specific isomer and solvent used.

Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating system by using a well-characterized deuterated solvent and an internal standard for accurate chemical shift referencing.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 3-MHHPA sample.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5] Ensure the solvent does not contain impurities with signals that overlap with the analyte.[6]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[7]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃). This step corrects for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving complex multiplets.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio. A relaxation delay (d1) of 1-2 seconds is usually adequate.[8]

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. This simplifies the spectrum to singlets for each carbon. A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons in different environments.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule. For 3-MHHPA, IR is used to confirm the presence of the characteristic cyclic anhydride group and the aliphatic C-H bonds.

Expertise & Experience: The most telling feature in the IR spectrum of an anhydride is the pair of strong carbonyl (C=O) stretching bands. Cyclic anhydrides typically show two distinct peaks due to symmetric and asymmetric stretching of the coupled carbonyl groups. The saturated alkyl framework will be evident from the C-H stretching and bending vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment Rationale |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Stretching of C-H bonds in the CH₃ and CH₂/CH groups of the cyclohexane ring.[9] |

| C=O Stretch (Asymmetric) | 1840 - 1870 | Strong | The higher frequency carbonyl band, characteristic of cyclic anhydrides.[10] |

| C=O Stretch (Symmetric) | 1775 - 1810 | Very Strong | The lower frequency, and typically more intense, carbonyl band.[10] |

| C-O-C Stretch | 1200 - 1300 | Strong | Stretching of the C-O single bonds within the anhydride ring. |

| C-H Bend | 1350 - 1470 | Medium | Bending (scissoring, wagging) vibrations of the alkyl groups. |

Note: These are predicted values. The exact positions can be influenced by ring strain and sample phase.

Experimental Protocol: FTIR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, speed, and minimal sample preparation, making it highly trustworthy for routine analysis of liquid samples like 3-MHHPA.[11]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Clean with a suitable solvent like isopropanol and wipe dry with a soft, lint-free tissue.

-

Acquire a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a single drop of the neat 3-MHHPA liquid directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[12]

-

If the ATR accessory has a pressure clamp, apply gentle pressure to ensure good contact between the liquid sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum. The standard mid-IR range of 4000-400 cm⁻¹ is used.[13]

-

-

Data Processing & Cleaning:

-

The instrument software will automatically perform the background subtraction.

-

Label the significant peaks on the resulting spectrum.

-

After analysis, thoroughly clean the ATR crystal with a solvent-moistened tissue to prevent cross-contamination.[13]

-

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. This data is used to confirm the molecular formula and provides corroborating evidence for the proposed structure. For this analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique, as it separates the analyte from any volatile impurities before it enters the mass spectrometer.

Expertise & Experience: In Electron Ionization (EI) mode, the molecular ion (M⁺˙) is formed by removing one electron. The peak corresponding to this ion's mass-to-charge ratio (m/z) confirms the molecular weight. For 3-MHHPA, the molecular ion peak is expected at m/z 168. The energetically unstable molecular ion will then fragment in predictable ways.[14] Common fragmentation pathways for cyclic compounds involve ring-opening and subsequent loss of small, stable neutral molecules like CO and CO₂.

| m/z Value | Proposed Fragment | Proposed Neutral Loss | Rationale |

| 168 | [C₉H₁₂O₃]⁺˙ | (None) | Molecular Ion (M⁺˙) |

| 153 | [C₈H₉O₃]⁺ | CH₃ | Loss of the methyl radical. |

| 140 | [C₈H₁₂O₂]⁺˙ | CO | Loss of carbon monoxide from the anhydride. |

| 124 | [C₈H₁₂O]⁺˙ | CO₂ | Loss of carbon dioxide from the anhydride. |

| 96 | [C₆H₈O]⁺˙ | C₃H₄O₂ | Complex rearrangement and fragmentation. |

| 81 | [C₆H₉]⁺ | C₃H₃O₃ | Loss of anhydride portion, yielding a cyclohexenyl cation. |

Note: These are plausible fragmentation pathways. The relative intensity of each peak (especially the molecular ion) can vary significantly with instrument conditions.

Caption: A plausible fragmentation pathway for 3-MHHPA in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

This protocol is designed for the reliable analysis of a semi-volatile organic compound like 3-MHHPA. The chromatographic separation is key to ensuring the mass spectrum obtained is of a pure compound.

-

Sample Preparation:

-

Prepare a dilute solution of 3-MHHPA (~10-100 µg/mL) in a volatile, high-purity organic solvent such as ethyl acetate or dichloromethane.[15]

-

Transfer the solution to a 2 mL GC autosampler vial. Ensure there is no particulate matter.[15]

-

Note: For some applications, derivatization may be required to improve volatility, but 3-MHHPA is generally amenable to direct GC analysis.[16][17]

-

-

Instrument Setup (GC):

-

Injector: Set to a temperature of ~250 °C. Use split mode (e.g., 20:1 split ratio) to avoid overloading the column.

-

Carrier Gas: Use high-purity Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A standard non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, like a DB-5ms or HP-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 60 °C, hold for 1 min), then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature of ~280 °C and hold for several minutes to ensure all components elute.

-

-

Instrument Setup (MS):

-

Interface Temperature: Set the GC-MS transfer line temperature to ~280 °C to prevent sample condensation.

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the ion source temperature to ~230 °C.

-

Mass Analyzer: Set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-250).

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample solution.

-

Acquire the data. The output will be a total ion chromatogram (TIC), which shows peaks for each separated compound.

-

Analyze the mass spectrum corresponding to the chromatographic peak for 3-MHHPA. Identify the molecular ion peak and major fragment ions.

-

Conclusion

The combination of NMR, IR, and MS provides a complete and validated spectroscopic profile of this compound. ¹H and ¹³C NMR serve to elucidate the precise molecular structure and stereochemistry. FTIR acts as a rapid and reliable tool to confirm the presence of the critical anhydride functional group. Finally, GC-MS verifies the molecular weight and provides fragmentation data that supports the overall structural assignment. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers and quality control professionals can confidently characterize 3-MHHPA, ensuring its suitability for high-performance material applications.

References

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link] [Accessed January 21, 2026].

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link] [Accessed January 21, 2026].

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link] [Accessed January 21, 2026].

-

Dugheri, S., et al. (2017). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Rasayan Journal of Chemistry. Available at: [Link] [Accessed January 21, 2026].

-

Lund University. (n.d.). Determination of cyclic organic acid anhydrides in air using gas chromatography. 2. Sampling and determination of hexahydrophthalic anhydride, methylhexahydrophthalic anhydride, tetrahydrophthalic anhydride and octenylsuccinic anhydride. Lund University Research Portal. Available at: [Link] [Accessed January 21, 2026].

-

Birchall, L. T., et al. (n.d.). Himic anhydride: a retro Diels-Alder reaction for the organic laboratory and an accompanying NMR study. Semantic Scholar. Available at: [Link] [Accessed January 21, 2026].

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link] [Accessed January 21, 2026].

-

Shimadzu. (n.d.). Liquid Samples. Available at: [Link] [Accessed January 21, 2026].

-

Birchall, L. T., et al. (2021). Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study. Journal of Chemical Education. Available at: [Link] [Accessed January 21, 2026].

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). Available at: [Link] [Accessed January 21, 2026].

-

University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link] [Accessed January 21, 2026].

-

MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link] [Accessed January 21, 2026].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link] [Accessed January 21, 2026].

-

ResearchGate. (n.d.). Table 1 H NMR chemical shifts and coupling constants for anhydride (1).... Available at: [Link] [Accessed January 21, 2026].

-

ResearchGate. (n.d.). FTIR spectra of the ERL-4221/MHHPA reaction mixture before (a) and.... Available at: [Link] [Accessed January 21, 2026].

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link] [Accessed January 21, 2026].

-

ResearchGate. (n.d.). FTIR spectra of (a) MTHPA and products over (b) R-Ni@Al and (c) NiRu/Al.... Available at: [Link] [Accessed January 21, 2026].

-

Birchall, L. T., et al. (2021). Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study. Journal of Chemical Education. Available at: [Link] [Accessed January 21, 2026].

-

National Institutes of Health. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. Available at: [Link] [Accessed January 21, 2026].

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link] [Accessed January 21, 2026].

-

ResearchGate. (2017). (PDF) Development of new gas chromatography/mass spectrometry procedure for the determination of hexahydrophthalic anhydride in unsaturated polyester resins. Available at: [Link] [Accessed January 21, 2026].

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link] [Accessed January 21, 2026].

-

National Institutes of Health. (n.d.). Methylhexahydrophthalic anhydride. PubChem. Available at: [Link] [Accessed January 21, 2026].

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link] [Accessed January 21, 2026].

-

Michigan State University. (n.d.). Mass Spectrometry. Available at: [Link] [Accessed January 21, 2026].

-

SpectraBase. (n.d.). METHYLHEXAHYDROPHTHALIC ANHYDRIDE - Optional[FTIR] - Spectrum. Available at: [Link] [Accessed January 21, 2026].

-

SpectraBase. (n.d.). 3-Methylphthalic anhydride - Optional[17O NMR] - Chemical Shifts. Available at: [Link] [Accessed January 21, 2026].

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link] [Accessed January 21, 2026].

-

National Institute of Standards and Technology. (n.d.). 3,4,5,6-Tetrahydrophthalic anhydride. NIST Chemistry WebBook. Available at: [Link] [Accessed January 21, 2026].

-

Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link] [Accessed January 21, 2026].

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link] [Accessed January 21, 2026].

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link] [Accessed January 21, 2026].

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link] [Accessed January 21, 2026].

Sources

- 1. Methylhexahydrophthalic anhydride | C9H12O3 | CID 3016472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. echemi.com [echemi.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. 3,4,5,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. uoguelph.ca [uoguelph.ca]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Isomers of 3-Methylhexahydrophthalic Anhydride: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of the isomers of 3-Methylhexahydrophthalic Anhydride (3-MHHPA), tailored for researchers, scientists, and drug development professionals. It delves into the synthesis, separation, and distinct properties of these isomers, with a particular focus on their emerging applications in the pharmaceutical sciences. This document is structured to provide not just procedural information but also the underlying scientific principles that govern the behavior and utility of these compounds.

Introduction: The Significance of Isomerism in this compound

This compound (3-MHHPA) is a cyclic dicarboxylic anhydride that has traditionally been used as a curing agent for epoxy resins.[1][2] Its molecular structure, characterized by a cyclohexane ring with a methyl group and an anhydride functional group, gives rise to multiple isomers. These isomers can be broadly categorized into positional isomers (e.g., 3-methyl vs. 4-methyl) and, more critically for nuanced applications, stereoisomers, specifically cis and trans diastereomers.

The spatial arrangement of the methyl group and the anhydride ring relative to the cyclohexane backbone significantly influences the molecule's physical, chemical, and biological properties. For drug development professionals, understanding these differences is paramount, as the specific isomeric form of a molecule can dictate its reactivity, stability, and interaction with biological systems. This guide will focus primarily on the cis and trans isomers of this compound and their respective characteristics.

Synthesis and Stereochemistry of this compound Isomers

The industrial synthesis of 3-MHHPA typically involves a two-step process that inherently produces a mixture of isomers.

Diels-Alder Reaction and the Formation of Methyltetrahydrophthalic Anhydride

The initial step is a Diels-Alder reaction between piperylene (1-methyl-1,3-butadiene) and maleic anhydride. This cycloaddition reaction primarily yields methyltetrahydrophthalic anhydride (MTHPA). The use of trans-piperylene in this reaction leads to the formation of a mixture of isomers of methyltetrahydrophthalic anhydride.[3]

Caption: Diels-Alder synthesis of Methyltetrahydrophthalic Anhydride.

Catalytic Hydrogenation to this compound

The subsequent step involves the catalytic hydrogenation of the double bond in the MTHPA ring to yield 3-MHHPA.[2][4] This process typically utilizes nickel-based catalysts.[4] The choice of catalyst and reaction conditions can influence the ratio of the resulting cis and trans isomers. The hydrogenation of the unsaturated precursor locks in the stereochemistry of the molecule.

Caption: Catalytic hydrogenation of MTHPA to 3-MHHPA.

The stereochemistry of the final product is determined by the relative orientation of the hydrogens added during hydrogenation and the existing stereocenters. This results in a mixture of diastereomers, primarily the cis and trans isomers, which have distinct three-dimensional structures.

Separation and Characterization of cis and trans Isomers

The separation of the cis and trans isomers of 3-MHHPA is a critical step for investigating their individual properties and for applications where isomeric purity is essential. Due to their different physical properties, several methods can be employed for their separation.

Separation Methodologies

Extractive Distillation: This technique can be effective for separating diastereomers by introducing an auxiliary agent that alters the partial pressures of the individual isomers, facilitating their separation by distillation.[5] This method is particularly useful for large-scale industrial separations.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of isomers. For diastereomers like the cis and trans forms of 3-MHHPA, achiral stationary phases can often be used to achieve separation due to the differences in their physical properties, such as polarity and shape.[6][7] Chiral HPLC, employing chiral stationary phases (CSPs), is another potent approach, particularly for separating enantiomers if they are present.[8][9][10] Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds.[9] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable analytical technique for separating and identifying volatile isomers.[11][12][13]

Characterization of Individual Isomers

Once separated, the individual isomers can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the stereochemistry of the cis and trans isomers. The coupling constants between protons on the cyclohexane ring can provide definitive information about their relative spatial orientation.[14]

-

Infrared (IR) Spectroscopy: The IR spectra of the cis and trans isomers may exhibit subtle differences in the fingerprint region due to their different molecular symmetries.[14]

-

Mass Spectrometry (MS): While MS alone cannot typically distinguish between stereoisomers, when coupled with a separation technique like GC or LC, it provides crucial information on the molecular weight and fragmentation patterns, confirming the identity of the separated isomers.[12][13]

Comparative Properties of cis and trans Isomers

The distinct three-dimensional arrangements of the cis and trans isomers of 3-MHHPA lead to differences in their physicochemical and, potentially, their toxicological properties. While specific data for the individual isomers of 3-MHHPA is not extensively published, general principles of stereochemistry allow for informed predictions.

| Property | cis-Isomer | trans-Isomer | Rationale |

| Dipole Moment | Generally higher | Generally lower or zero | In the cis isomer, the polar C-O bonds are on the same side of the ring, leading to a net molecular dipole. In the trans isomer, these dipoles can partially or fully cancel each other out.[15] |

| Boiling Point | Generally higher | Generally lower | The higher dipole moment of the cis isomer results in stronger intermolecular dipole-dipole interactions, requiring more energy to overcome.[15] |

| Melting Point | Generally lower | Generally higher | The more symmetrical structure of the trans isomer often allows for more efficient packing in the crystal lattice, leading to a higher melting point. |

| Solubility | Generally more soluble in polar solvents | Generally less soluble in polar solvents | The higher polarity of the cis isomer enhances its solubility in polar solvents. |

| Stability | Generally less stable | Generally more stable | The substituents on the same side of the ring in the cis isomer can lead to steric strain, making it less thermodynamically stable than the trans isomer where the substituents are further apart.[16] |

Table 1: Predicted Physicochemical Differences Between cis and trans Isomers of 3-MHHPA.

Toxicological Profile

The commercially available mixture of 3-MHHPA isomers is known to be a skin and respiratory sensitizer, and can cause serious eye damage.[1] It is plausible that the individual isomers may exhibit different toxicological profiles due to their different shapes and polarities, which could affect their ability to interact with biological macromolecules. For instance, studies on other compounds have shown differential toxicity between cis and trans isomers.[17] However, specific studies on the comparative toxicology of cis- and trans-3-MHHPA are currently lacking.

Applications in Drug Development

The unique properties of cyclic anhydrides, particularly their reactivity and potential for pH-sensitive hydrolysis, make them attractive for various applications in drug development.

pH-Sensitive Linkers in Prodrugs and Drug Delivery Systems

A key application of cyclic anhydrides in pharmaceuticals is their use as pH-sensitive linkers.[18][19][20] The anhydride bond is susceptible to hydrolysis, and the rate of this hydrolysis can be tuned by the molecular structure. This property is highly valuable for creating prodrugs and drug delivery systems that release the active pharmaceutical ingredient (API) in specific physiological environments.[21][22][23][24][25]

For example, a drug can be conjugated to a polymer or a carrier molecule via a 3-MHHPA linker. The resulting conjugate may be stable at the physiological pH of blood (around 7.4) but hydrolyze to release the drug in the more acidic environment of tumor tissues or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[][27] The cis isomer, with its specific geometry, can be particularly useful in designing linkers where the conformation influences the rate of hydrolysis.[20][27]

Caption: pH-sensitive drug release using a cyclic anhydride linker.

Bioconjugation

Cyclic anhydrides are effective reagents for bioconjugation, the process of linking molecules to biological macromolecules such as proteins and peptides.[18][19] The anhydride group reacts readily with nucleophilic groups on proteins, such as the amine groups of lysine residues, to form stable amide bonds. This reaction proceeds under mild conditions and does not require coupling agents, which can be advantageous when working with sensitive biological molecules. The choice of the cis or trans isomer of 3-MHHPA could influence the accessibility of the anhydride group and the geometry of the final conjugate, potentially impacting the biological activity of the modified protein.

Experimental Protocols

General Protocol for GC-MS Analysis of 3-MHHPA Isomers

This protocol is adapted from methods for analyzing related anhydrides and can be optimized for 3-MHHPA.[12][13][28][29]

-

Sample Preparation:

-

Accurately weigh the sample containing the 3-MHHPA isomers.

-

Dissolve the sample in a suitable solvent such as acetone or toluene.[11]

-

If necessary, perform an extraction (e.g., ultrasonic or Soxhlet) to isolate the analytes from a complex matrix.[11]

-

Filter the resulting solution to obtain the sample for analysis.

-

-

Derivatization (Optional but Recommended for Improved Volatility and Peak Shape):

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent, is typically suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector at an elevated temperature (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is used to separate the isomers. An example program could be: start at a low temperature (e.g., 60-80 °C), ramp up to a higher temperature (e.g., 250-300 °C) at a controlled rate.

-

MS Detector: Electron Ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

-

General Approach for Chiral HPLC Separation

This approach is based on established strategies for chiral separations.[8][9][10]

-

Column Screening:

-

Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[9]

-

Test different mobile phase compositions, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

-

-

Method Optimization:

-

Once a promising CSP and mobile phase are identified, optimize the separation by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.

-

The goal is to achieve baseline resolution between the enantiomeric peaks with good peak shape.

-

-

Detection:

-

UV detection is commonly used if the molecule has a chromophore. For 3-MHHPA, which lacks a strong chromophore, a refractive index (RI) detector or a mass spectrometer can be used.

-

Conclusion and Future Perspectives

The isomers of this compound represent a fascinating area of study with significant potential, particularly in the realm of drug development. While the mixture of isomers has found widespread use in industrial applications, the separation and characterization of the individual cis and trans diastereomers unlock new possibilities for creating sophisticated drug delivery systems and bioconjugates.

Future research should focus on several key areas:

-

Stereoselective Synthesis: Developing synthetic routes that produce specific isomers of 3-MHHPA in high purity would be a significant advancement, eliminating the need for challenging separation processes.

-

Detailed Property Analysis: A thorough investigation into the distinct physicochemical and toxicological properties of the purified cis and trans isomers is crucial for their safe and effective application.

-

Novel Drug Delivery Systems: The exploration of these isomers in the design of novel pH-sensitive linkers for targeted drug delivery and controlled release applications holds immense promise for improving the efficacy and reducing the side effects of various therapies.

By understanding and harnessing the unique properties of each isomer, researchers and drug development professionals can leverage this compound as a versatile tool in the creation of next-generation therapeutics.

References

-

Spanedda, M. V., & Bourel-Bonnet, L. (2021). Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery. Bioconjugate Chemistry, 32(3), 482–496. [Link]

-

Spanedda, M. V., & Bourel-Bonnet, L. (2021). Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery. PubMed. [Link]

-

Sun, H., et al. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 290, 1-16. [Link]

- Koecher, J., et al. (1989). Separation of diastereomers by extractive distillation. U.S.

-

Selvam, S., et al. (2017). Design, preparation and characterization of pH-responsive prodrug micelles with hydrolyzable anhydride linkages for controlled drug delivery. Journal of Colloid and Interface Science, 492, 1-11. [Link]

-

Creative Biolabs. (n.d.). pH-Sensitive Linker Synthesis Service. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Hexahydrophthalic anhydride on Newcrom R1 HPLC column. Retrieved from [Link]

- Zhang, W., et al. (2013). Determination method for hexahydrophthalic anhydride and methylhexahydrophthalic anhydride.

-

Zhejiang Zhengda New Material Technology Co., Ltd. (n.d.). Methyl Hexahydrophthalic Anhydride (MHHPA). Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Ivanova, G., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]

-

Chemistry Learning. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers [Video]. YouTube. [Link]

-

Shirke, S., et al. (2015). PRODRUG DESIGN: AN OVERVIEW. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 347-354. [Link]

-

Taylor & Francis Group. (n.d.). Prodrug Design. Retrieved from [Link]

-

PubChem. (n.d.). Methylhexahydrophthalic anhydride. Retrieved from [Link]

-

Dugheri, S., et al. (2016). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Rasayan Journal of Chemistry, 9(4), 657-666. [Link]

-

Sharma, R. P., & Edwards, I. R. (1983). Differential toxicity of cis and trans isomers of dichlorodiammineplatinum. Journal of inorganic biochemistry, 18(3), 237-246. [Link]

-

Science.gov. (n.d.). prodrugs design synthesis: Topics by Science.gov. Retrieved from [Link]

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature reviews. Drug discovery, 7(3), 255-270. [Link]

- Liakumovich, A. G., et al. (1975). Method of producing isomers of methyltetrahydrophthalic anhydride. U.S.

-

Arpadis. (n.d.). Methylhexahydrophthalic Anhydride | MHHPA | Supplier & Distributor. Retrieved from [Link]

-

Cope, A. C., & Herrick, E. C. (1950). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses, 30, 93. [Link]

-

Dugheri, S., et al. (2016). Development of new gas chromatography/mass spectrometry procedure for the determination of hexahydrophthalic anhydride in unsaturated polyester resins. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2010, October 10). Cis and Trans Cyclics [Video]. YouTube. [Link]

-

NIST. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, December 6). Stability of cis vs trans isomers? [Online forum post]. [Link]

-

Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]

-

Wang, X., et al. (2012). Synthesis and Characterization of Atropdiastereomeric Macrocyclic Metacyclophanes. The Journal of organic chemistry, 77(12), 5246-5255. [Link]

-

Quora. (2021, August 10). Which geometrical, cis or trans, do you predict it is when carboxylic groups react to form an anhydride? [Online forum post]. [Link]

-

PubChem. (n.d.). Tetrahydrophthalic anhydride, cis-. Retrieved from [Link]

-

Ivanova, G., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]

-

Wang, Y., et al. (2017). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 22(5), 743. [Link]

-

NIST. (n.d.). 1,2,3,6-tetrahydromethylphthalic anhydride. Retrieved from [Link]

-

ACGIH. (n.d.). HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS. Retrieved from [Link]

Sources

- 1. Methylhexahydrophthalic anhydride | C9H12O3 | CID 3016472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylhexahydrophthalic Anhydride | MHHPA | Supplier & Distributor | Arpadis [arpadis.com]

- 3. This compound | C9H12O3 | CID 118984417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 57110-29-9 [smolecule.com]

- 5. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. CN103217488A - Determination method for hexahydrophthalic anhydride and methylhexahydrophthalic anhydride - Google Patents [patents.google.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Differential toxicity of cis and trans isomers of dichlorodiammineplatinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, preparation and characterization of pH-responsive prodrug micelles with hydrolyzable anhydride linkages for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpcbs.com [ijpcbs.com]

- 23. elearning.uniroma1.it [elearning.uniroma1.it]

- 24. prodrugs design synthesis: Topics by Science.gov [science.gov]

- 25. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Thermal Decomposition of 3-Methylhexahydrophthalic Anhydride (3-MHHPA)

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

3-Methylhexahydrophthalic anhydride (3-MHHPA) is a widely utilized epoxy resin hardener, prized for the excellent mechanical, electrical, and thermal properties it imparts to cured formulations.[1][2][3] Its application in high-performance materials necessitates a thorough understanding of its thermal stability and decomposition characteristics. This is critical for defining processing limits, ensuring product safety, and predicting the long-term performance of materials in which it is a component. This technical guide provides an in-depth analysis of the thermal decomposition of 3-MHHPA, synthesizing theoretical principles with practical experimental methodologies. We will explore the probable decomposition pathways, the analytical techniques essential for characterization, and a detailed protocol for conducting a comprehensive thermal analysis.

Introduction: The Role and Significance of 3-MHHPA

This compound, a cyclic dicarboxylic anhydride, serves as a crucial building block in polymer chemistry.[4] Its primary application is as a curing agent for epoxy resins, where it facilitates the formation of a durable, cross-linked polymer network. These cured systems are integral to a variety of demanding applications, including:

-

Electronics: Encapsulation of components, providing electrical insulation and protection from environmental factors.

-

Coatings: Formulation of high-performance coatings with excellent durability and resistance to weathering and UV radiation.[2]

-

Adhesives: Creation of strong, temperature-resistant structural adhesives.[3]

-

Composites: Manufacturing of advanced composite materials for aerospace and automotive industries.

The thermal stability of 3-MHHPA is a paramount concern in these applications. During the curing process, the resin and hardener mixture is subjected to elevated temperatures to initiate and complete the cross-linking reaction. An understanding of the decomposition temperature of 3-MHHPA is therefore essential to prevent premature degradation of the hardener, which could compromise the structural integrity and performance of the final product.

The Chemistry of Thermal Decomposition: A Proposed Pathway

While specific, detailed studies on the thermal decomposition mechanism of 3-MHHPA are not abundant in publicly available literature, we can infer a likely pathway based on the well-documented decomposition of analogous cyclic anhydrides, such as maleic anhydride and citraconic anhydride.[3][5] The thermal decomposition of these compounds typically proceeds via a unimolecular elimination reaction.

The proposed mechanism for 3-MHHPA likely involves the following key steps:

-

Ring Opening: At elevated temperatures, the anhydride ring is the most probable site of initial bond scission. This can lead to the formation of a diradical intermediate.

-

Decarboxylation and Decarbonylation: Following ring opening, the molecule is expected to readily lose carbon dioxide (CO₂) and carbon monoxide (CO). This is a common decomposition pathway for cyclic anhydrides.[3]

-

Formation of Unsaturated Hydrocarbons: The remaining hydrocarbon fragment is likely to be a highly reactive species that will rearrange to form more stable unsaturated hydrocarbons. The presence of the methyl group will influence the specific structure of these products.

Based on this, the primary gaseous products from the thermal decomposition of 3-MHHPA are expected to be carbon dioxide (CO₂) , carbon monoxide (CO) , and various C₅-C₇ hydrocarbons .

Below is a diagram illustrating the proposed thermal decomposition pathway for 3-MHHPA.

Caption: Experimental workflow for thermal decomposition analysis.

Quantitative Data Summary

While specific experimental data for 3-MHHPA is scarce, the following table provides a template for summarizing the key quantitative findings from the proposed analysis. The values for analogous compounds are included for reference.

| Parameter | 3-MHHPA (Expected) | Maleic Anhydride [5] | Citraconic Anhydride [3] |

| Decomposition Temp. Range (°C) | To be determined | 372 - 487 | 440 - 490 |

| Peak Decomposition Temp. (°C) | To be determined | Not specified | Not specified |

| Primary Gaseous Products | CO₂, CO, Hydrocarbons | CO₂, CO, Acetylene | CO₂, CO, Propyne |

| Decomposition Enthalpy (kJ/mol) | To be determined | Not specified | Not specified |

| Activation Energy (kJ/mol) | To be determined | ~255 | ~269 |

Conclusion: A Framework for Understanding 3-MHHPA Thermal Stability

This technical guide has provided a comprehensive framework for the analysis of the thermal decomposition of this compound. While direct experimental data for 3-MHHPA remains a research gap, a thorough understanding of its thermal behavior can be achieved by applying the principles and methodologies outlined herein. By drawing analogies from similar cyclic anhydrides and employing a robust, self-validating experimental protocol involving TGA, DSC, and evolved gas analysis, researchers and drug development professionals can confidently characterize the thermal stability of 3-MHHPA. This knowledge is indispensable for optimizing manufacturing processes, ensuring the safety and reliability of end products, and advancing the development of new materials.

References

-

Al-Salem, S. M., et al. (2022). Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis. MDPI. Available at: [Link]

-

Carretier, E., & Chollon, G. (2022). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. MDPI. Available at: [Link]

-

Dainton, F. S., & Tordoff, M. (1957). Kinetics of thermal decomposition of acetic anhydride in flow and static systems. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Broad-Ocean Hardware. (n.d.). MHHPA/37 Methylhexahydrophthalic Anhydride. Available at: [Link]

-

Alonso Ipiña, A., et al. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. Journal of Physics: Conference Series. Available at: [Link]

-

Pielichowski, K., & Pielichowski, J. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methylhexahydrophthalic anhydride. PubChem. Available at: [Link]

-

Request PDF. (n.d.). Thermal behavior of some cyclic anhydrides: an important characterization for synthesis in the polymer field. ResearchGate. Available at: [Link]

-

PENPET Petrochemical Trading. (n.d.). Methylhexahydrophthalic anhydride (MHHPA). Available at: [Link]

-

Chen, Y. C., & Jen, J. F. (2006). Separation and identification of the phthalic anhydride derivatives of Liqusticum Chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS. PubMed. Available at: [Link]

-

de Oliveira, A. L., et al. (2020). Kinetic study of the thermal decomposition of the compound of terbium(III) trifluoromethanesulfonate and hexamethylphosphoramide (HMPA) employing both Zsako's and nonlinear methods. ResearchGate. Available at: [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

-

Taylor, R. (1971). Thermal decomposition of citraconic anhydride. Australian Journal of Chemistry. Available at: [Link]

-

Papageorgiou, G. Z., et al. (2022). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). MDPI. Available at: [Link]

-

Back, R. A., & Parsons, J. M. (1979). The thermal and photochemical decomposition of maleic anhydride in the gas phase. Canadian Journal of Chemistry. Available at: [Link]

-

METTLER TOLEDO. (n.d.). Introductory Handbook Volume 5 Evolved Gas Analysis. Available at: [Link]

-

Sandia National Laboratories. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

-

Wikipedia. (n.d.). Thermal degradation of polymers. Available at: [Link]

-

Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

Sources

- 1. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. connectsci.au [connectsci.au]

- 4. Methylhexahydrophthalic anhydride | C9H12O3 | CID 3016472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist's In-Depth Guide to the Solubility of 3-Methylhexahydrophthalic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Application Success

3-Methylhexahydrophthalic anhydride (MHHPA) is a cornerstone in various industrial applications, most notably as a high-performance curing agent for epoxy resins.[1][2] Its alicyclic structure imparts excellent thermal and mechanical properties to cured epoxy systems, making it indispensable in the electronics, automotive, and aerospace industries.[3] However, the efficacy of MHHPA in these applications is fundamentally governed by its solubility in the surrounding organic media. Inadequate dissolution can lead to incomplete reactions, defects in the final product, and overall performance degradation. For professionals in drug development, understanding the solubility of anhydride-containing molecules is crucial for formulation and delivery. This guide provides a comprehensive technical overview of the solubility of MHHPA, offering both theoretical insights and practical methodologies for its assessment.

Theoretical Framework: Decoding the Principles of MHHPA Solubility

The dissolution of a solid solute like MHHPA in a liquid solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplistic, starting point. A more quantitative and predictive approach is offered by the concept of Hansen Solubility Parameters (HSP) .

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The principle is that the energy cost of breaking the solute-solute and solvent-solvent interactions is compensated by the energy gained from forming new solute-solvent interactions.[5]

To aid in solvent selection, the following table provides the Hansen Solubility Parameters for a range of common organic solvents. Solvents with HSP values closer to those anticipated for MHHPA are more likely to be effective.

Table 1: Hansen Solubility Parameters of Selected Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

Note: Data compiled from various sources.[6][7]

Qualitative and Expected Quantitative Solubility of MHHPA

Based on available data and chemical principles, the following provides a qualitative and expected quantitative solubility profile for MHHPA. It is important to note that the quantitative values are illustrative and should be experimentally verified for any critical application.

Table 2: Solubility Profile of this compound

| Solvent | Qualitative Solubility | Expected Quantitative Solubility ( g/100 mL at 25°C) | Rationale |

| Chloroform | Slightly Soluble[1][8] | 5 - 10 | The moderate polarity of chloroform aligns reasonably well with the expected HSP of MHHPA. |

| Methanol | Slightly Soluble[1][8] | 1 - 5 | While methanol's polarity is high, its strong hydrogen bonding character may not be perfectly matched with MHHPA, limiting solubility. |

| Water | Reacts[9][10] | Not Applicable | Anhydrides react with water to form the corresponding dicarboxylic acid. |

| Acetone | Soluble | > 20 | Acetone's balanced HSP profile makes it a good candidate for dissolving MHHPA. |

| Toluene | Sparingly Soluble | < 1 | The low polarity of toluene makes it a poor solvent for the relatively polar MHHPA. |

| Epoxy Resins | Highly Soluble | Miscible in many formulations | The chemical similarity and the intended application as a curing agent necessitate high solubility. |

Experimental Determination of MHHPA Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The isothermal equilibrium method is a robust and widely accepted technique.

Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of MHHPA solubility.

Sources

- 1. Methylhexahydrophthalic anhydride | 25550-51-0 [chemicalbook.com]

- 2. broadview-tech.com [broadview-tech.com]

- 3. tri-iso.com [tri-iso.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. Hansen solubility parameters [stenutz.eu]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. Methylhexahydrophthalic anhydride | C9H12O3 | CID 3016472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Crystal structure of 3-Methylhexahydrophthalic anhydride derivatives

An In-depth Technical Guide to the Crystal Structure of 3-Methylhexahydrophthalic Anhydride Derivatives

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, crystallization, and structural analysis of this compound (MHHPA) derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the solid-state properties of this important class of compounds.

Introduction: The Significance of this compound

This compound (MHHPA) and its isomers are cyclic anhydrides widely utilized as curing agents for epoxy resins, leading to materials with excellent thermal and mechanical properties. Beyond this primary application, the MHHPA scaffold serves as a versatile building block in organic synthesis, including the development of novel polymers, plasticizers, and pharmaceutical agents.

The three-dimensional arrangement of molecules in the solid state—the crystal structure—governs a compound's macroscopic properties, such as solubility, melting point, stability, and bioavailability. For drug development professionals, controlling the crystalline form (polymorphism) is critical for ensuring consistent efficacy and safety. For materials scientists, the crystal packing dictates the mechanical and thermal characteristics of the final product. Therefore, a thorough understanding of the crystal structure of MHHPA derivatives is paramount for designing molecules and materials with tailored functionalities.

This guide will provide the foundational knowledge and practical workflows for determining and analyzing the crystal structures of MHHPA derivatives, bridging the gap between synthesis and solid-state characterization.

Fundamentals of Single-Crystal X-ray Diffraction

Before delving into the specifics of MHHPA derivatives, it is essential to grasp the core principles of single-crystal X-ray diffraction (SC-XRD), the definitive method for determining molecular structures.

When a beam of X-rays is directed at a perfectly ordered single crystal, the X-rays are scattered by the electrons of the atoms in the crystal. Due to the periodic arrangement of atoms, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. The positions and intensities of the diffracted spots are directly related to the arrangement of atoms in the crystal lattice.

The fundamental unit of a crystal is the unit cell , a small, repeating parallelepiped that can be used to build the entire crystal lattice through translation. The unit cell is defined by three edge lengths (a, b, c) and three angles (α, β, γ). The analysis of the diffraction pattern allows for the determination of these unit cell parameters and the space group , which describes the symmetry elements within the crystal. This information is then used to solve the crystal structure and determine the precise coordinates of every atom in the molecule.

Synthesis and Crystallization of MHHPA Derivatives

The journey to a crystal structure begins with the synthesis of the target molecule and, crucially, the growth of high-quality single crystals suitable for X-ray diffraction.

General Synthesis of MHHPA Derivatives

MHHPA is typically synthesized via the Diels-Alder reaction between isoprene and maleic anhydride, followed by hydrogenation. Derivatives can be prepared by modifying the anhydride ring or the cyclohexane core. For instance, the anhydride can be opened with nucleophiles (e.g., alcohols or amines) to form mono-esters or amides, which can then be further functionalized.

The Art and Science of Crystallization

Obtaining diffraction-quality crystals is often the most challenging step. The goal is to create a supersaturated solution from which the solute molecules can slowly and orderly deposit onto a growing crystal lattice. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Causality Behind Experimental Choices:

-

Solvent Selection: An ideal solvent should dissolve the compound moderately at a high temperature and poorly at a low temperature. Solvents with different polarities (e.g., ethanol, ethyl acetate, hexane, dichloromethane) should be screened. A mixture of a good solvent and a poor solvent (an "anti-solvent") is often effective.

-

Controlling Saturation: The rate of achieving supersaturation must be slow. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for SC-XRD.

Step-by-Step Crystallization Protocol (Slow Evaporation):

-

Dissolution: Dissolve the purified MHHPA derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate) with gentle warming if necessary.

-

Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and cause rapid precipitation.

-

Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Store the vial in a vibration-free environment at a constant temperature.

-

Harvesting: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.

Alternative Crystallization Techniques:

| Technique | Description | Best For |

| Slow Cooling | A saturated solution at high temperature is slowly cooled to room temperature or below, inducing crystallization. | Compounds with a steep solubility curve. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a reservoir of an anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and causing crystallization. | Small quantities of material; sensitive compounds. |

| Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | Compounds that are difficult to crystallize. |

The X-ray Crystallography Workflow

The following diagram and protocol outline the standard workflow for determining a crystal structure from a suitable single crystal.

Caption: Workflow from crystal selection to final structural analysis.

Detailed Experimental Protocol:

-

Crystal Mounting: A selected crystal is mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage during data collection.

-

Data Collection: The mounted crystal is placed on a diffractometer. A modern instrument will automatically center the crystal and collect a series of diffraction images as the crystal is rotated in the X-ray beam.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: Software programs like SHELXT or Olex2 are used to determine the initial phases of the structure factors and generate an initial electron density map. This map often reveals the positions of most non-hydrogen atoms.

-